molecular formula C11H15NO4 B7679849 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide

2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide

Cat. No. B7679849
M. Wt: 225.24 g/mol
InChI Key: CCTHHPZTJMOUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is not fully understood, but it is thought to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that play a role in gene expression by removing acetyl groups from histone proteins. By inhibiting these enzymes, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide may alter gene expression and lead to changes in cellular function.
Biochemical and Physiological Effects:
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a histone deacetylase inhibitor, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have antioxidant activity and to inhibit the production of inflammatory cytokines. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a protective effect on neurons, reducing the damage caused by oxidative stress and other insults.

Advantages and Limitations for Lab Experiments

One advantage of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that it has been well-characterized in the literature, with numerous studies investigating its properties and potential applications. Additionally, the synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is relatively straightforward and can be carried out using readily available reagents. However, one limitation of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. One possibility is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the effects of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide on gene expression and cellular function, with the goal of identifying new targets for drug development. Finally, studies could investigate the safety and toxicity of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, with the goal of determining whether it could be used as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide involves several steps, including the reaction of 6-methyl-4-pyrone with propylamine to form 6-methyl-4-oxopyran-3-yl-N-propylamine. This intermediate is then reacted with acetic anhydride to yield 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been well-documented in the literature, and several variations of the procedure have been reported.

Scientific Research Applications

2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been investigated for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In particular, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have activity as a histone deacetylase inhibitor, which may make it useful in the treatment of certain types of cancer. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-4-12-11(14)7-16-10-6-15-8(2)5-9(10)13/h5-6H,3-4,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTHHPZTJMOUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=COC(=CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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